REACTION_SMILES
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[CH2:31]([O:32][CH2:33][CH3:34])[CH3:35].[CH3:24][C:25](=[O:26])[O:27][C:28](=[O:29])[CH3:30].[OH:1][CH:2]([CH2:3][CH2:4][CH2:5][N:6]([C:7]([CH3:8])=[O:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16](=[O:17])[OH:18])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>>[O:1]([CH:2]([CH2:3][CH2:4][CH2:5][N:6]([C:7]([CH3:8])=[O:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16](=[O:17])[OH:18])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:25]([CH3:24])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(O)CCCN(CCCCCCC(=O)O)C(C)=O
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Name
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Type
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product
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Smiles
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CCCCCC(CCCN(CCCCCCC(=O)O)C(C)=O)OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |